molecular formula C41H60O16 B1238633 Corynecandin CAS No. 199169-60-3

Corynecandin

Cat. No. B1238633
M. Wt: 808.9 g/mol
InChI Key: PKHFEGZZONAJBZ-COWAJZTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corynecandin is a natural product found in Coryneum modonium with data available.

Scientific Research Applications

Anticancer Properties of Corylin

Corylin, extracted from the nuts of Psoralea corylifolia L., demonstrates significant anticancer activity, particularly against hepatocellular carcinoma (HCC). It inhibits cell proliferation, migration, and invasiveness, and suppresses epithelial-mesenchymal transition. The anti-HCC mechanism is attributed to the upregulation of the tumor suppressor long noncoding RNA GAS5 and the activation of downstream anticancer pathways. Animal studies also confirm its potential for clinical use due to its efficacy and low physiological toxicity (Chen et al., 2018).

Corynebacterium glutamicum: Industrial Applications

Corynebacterium glutamicum, primarily known for producing amino acids, has been engineered for broader applications. It utilizes alternative carbon sources and produces a wide range of industrially relevant compounds, setting new standards in titers and productivities. This demonstrates the organism's versatility beyond traditional amino acid production (Zahoor et al., 2012).

Coryneform Bacteria in Canine Otitis Externa

Studies on coryneform bacteria in canine otitis externa reveal their presence as potential secondary pathogens, often co-existing with other bacteria. This suggests their role in proliferating in inflamed ear canals, contributing to the complexity of otitis externa in dogs (Aalbæk et al., 2010).

Proteomics of Corynebacteria

Proteomic studies on Corynebacterium glutamicum and other corynebacteria highlight their roles in metabolic pathways and stress response. This research aids in understanding their biotechnological importance and pathogenic potential, providing insights into their versatile applications (Poetsch et al., 2011).

Biotechnological Advancements with Corynebacterium glutamicum

Metabolic engineering of Corynebacterium glutamicum has expanded its application to the chemical industry, cosmetics, and healthcare. Genome editing and synthetic biology tools have nearly doubled the number of products derived from this bacterium, including natural and non-natural compounds (Becker et al., 2018).

properties

CAS RN

199169-60-3

Product Name

Corynecandin

Molecular Formula

C41H60O16

Molecular Weight

808.9 g/mol

IUPAC Name

[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E)-7-hydroxy-2,8-dimethyldeca-2,4-dienoate

InChI

InChI=1S/C41H60O16/c1-5-7-8-9-10-11-12-17-31(47)53-22-30-33(48)34(49)35(50)41(55-30)57-37-29(21-43)54-38(32-25(20-42)18-26(44)19-28(32)46)36(51)39(37)56-40(52)24(4)15-13-14-16-27(45)23(3)6-2/h10-15,17-19,23,27,29-30,33-39,41-46,48-51H,5-9,16,20-22H2,1-4H3/b11-10-,14-13+,17-12+,24-15+/t23?,27?,29-,30-,33+,34+,35-,36+,37-,38+,39-,41+/m1/s1

InChI Key

PKHFEGZZONAJBZ-COWAJZTFSA-N

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)/C(=C/C=C/CC(C(C)CC)O)/C)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O

SMILES

CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C(=CC=CCC(C(C)CC)O)C)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O

Canonical SMILES

CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C(=CC=CCC(C(C)CC)O)C)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O

synonyms

corynecandin

Origin of Product

United States

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